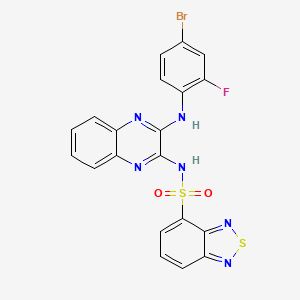![molecular formula C14H14N4O5S B15174867 4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide CAS No. 921195-77-9](/img/structure/B15174867.png)
4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
The synthesis of 4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonamide group to the benzene ring.
Carbamoylation: The attachment of a phenylcarbamoyl group to the amine group.
These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to enhance efficiency and scalability.
Chemical Reactions Analysis
4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylcarbamoyl group, leading to the formation of various oxidation products.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for the development of new drugs.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the antimicrobial effects observed with sulfonamide compounds.
Comparison with Similar Compounds
4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
4-methyl-N-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-5-carboxamide: This compound also contains a phenylcarbamoyl group and exhibits similar biological activities.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds share structural similarities and are studied for their antiviral and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
921195-77-9 |
|---|---|
Molecular Formula |
C14H14N4O5S |
Molecular Weight |
350.35 g/mol |
IUPAC Name |
1-methyl-1-(2-nitro-4-sulfamoylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H14N4O5S/c1-17(14(19)16-10-5-3-2-4-6-10)12-8-7-11(24(15,22)23)9-13(12)18(20)21/h2-9H,1H3,(H,16,19)(H2,15,22,23) |
InChI Key |
OQPCRPGWMJGDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-])C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B15174790.png)
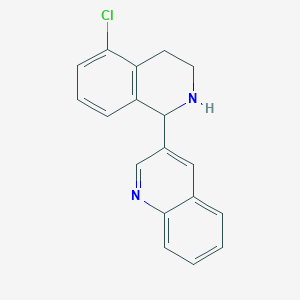
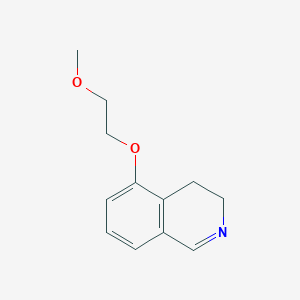
![4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174806.png)
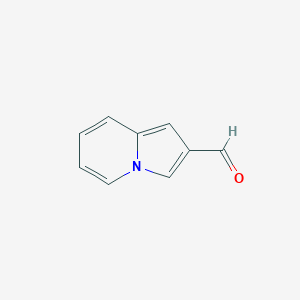
![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-](/img/structure/B15174837.png)
![Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B15174840.png)
![2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15174847.png)
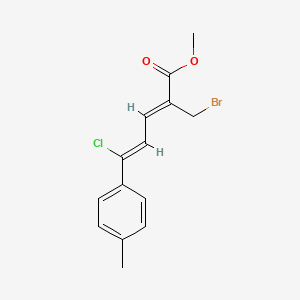
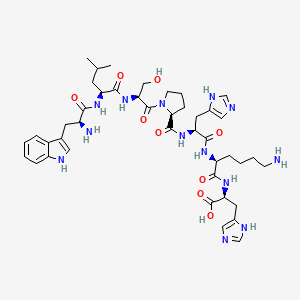

![D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine](/img/structure/B15174868.png)
